molecular formula C44H58N6O5 B15141589 Proteasome-IN-4

Proteasome-IN-4

Katalognummer: B15141589
Molekulargewicht: 751.0 g/mol
InChI-Schlüssel: KXQACRDQCBDNFT-XWTVRQILSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Proteasome-IN-4 is a small molecule inhibitor that targets the proteasome, a complex multi-catalytic protease machinery responsible for degrading most intracellular proteins. The proteasome plays a crucial role in maintaining cellular homeostasis by regulating protein turnover, which is essential for various cellular processes such as cell cycle progression, apoptosis, and DNA repair. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.

Eigenschaften

Molekularformel

C44H58N6O5

Molekulargewicht

751.0 g/mol

IUPAC-Name

1-N-[(2S)-4-(2,2-dimethylpropylamino)-1,4-dioxo-1-[[(2S)-1-oxo-4-phenyl-1-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]butan-2-yl]amino]butan-2-yl]-4-N-ethyl-4-N-phenylpiperidine-1,4-dicarboxamide

InChI

InChI=1S/C44H58N6O5/c1-5-50(34-19-10-7-11-20-34)42(54)33-25-27-49(28-26-33)43(55)48-38(29-39(51)45-30-44(2,3)4)41(53)47-37(24-23-31-15-8-6-9-16-31)40(52)46-36-22-14-18-32-17-12-13-21-35(32)36/h6-13,15-17,19-21,33,36-38H,5,14,18,22-30H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,55)/t36-,37+,38+/m1/s1

InChI-Schlüssel

KXQACRDQCBDNFT-XWTVRQILSA-N

Isomerische SMILES

CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)N[C@@H](CC(=O)NCC(C)(C)C)C(=O)N[C@@H](CCC3=CC=CC=C3)C(=O)N[C@@H]4CCCC5=CC=CC=C45

Kanonische SMILES

CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)NC(CC(=O)NCC(C)(C)C)C(=O)NC(CCC3=CC=CC=C3)C(=O)NC4CCCC5=CC=CC=C45

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Proteasome-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include the following steps:

    Formation of Intermediate A: This step involves the reaction of starting materials under specific conditions to form Intermediate A. Common reagents used in this step include organic solvents, catalysts, and protective groups.

    Coupling Reaction: Intermediate A is then subjected to a coupling reaction with another intermediate or reagent to form Intermediate B. This step may require the use of coupling agents, such as carbodiimides or phosphonium salts, and specific reaction conditions, such as temperature and pH control.

    Final Deprotection and Purification: The final step involves the removal of protective groups and purification of the product to obtain this compound in its pure form. Techniques such as chromatography and recrystallization are commonly used for purification.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Proteasome-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Proteasome-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study proteasome function and regulation, as well as to develop new proteasome inhibitors.

    Biology: Employed in research to understand protein degradation pathways and their role in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and autoimmune disorders. Proteasome inhibitors like this compound have shown promise in inducing apoptosis in cancer cells and reducing inflammation in autoimmune diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the proteasome.

Wirkmechanismus

Proteasome-IN-4 exerts its effects by inhibiting the proteasome’s proteolytic activity. The proteasome consists of a 20S core particle and 19S regulatory particles. This compound binds to the active sites within the 20S core particle, preventing the degradation of ubiquitinated proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, inducing cellular stress and apoptosis. The molecular targets of this compound include the β5 subunit of the proteasome, which is responsible for its chymotrypsin-like activity.

Vergleich Mit ähnlichen Verbindungen

Proteasome-IN-4 can be compared with other proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib. While all these compounds target the proteasome, they differ in their chemical structures, binding affinities, and clinical applications.

    Bortezomib: The first proteasome inhibitor approved for clinical use, primarily used in the treatment of multiple myeloma.

    Carfilzomib: A second-generation proteasome inhibitor with improved efficacy and reduced side effects compared to bortezomib.

    Ixazomib: An oral proteasome inhibitor with similar efficacy to bortezomib but with the convenience of oral administration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.